3-[(Dimethylamino)methyl]benzenecarbothioamide
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Overview
Description
3-[(Dimethylamino)methyl]benzenecarbothioamide is an organic compound with the molecular formula C10H14N2S. It is known for its unique chemical structure, which includes a dimethylamino group attached to a benzene ring via a methylene bridge, and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]benzenecarbothioamide typically involves the reaction of benzyl chloride with dimethylamine to form N,N-dimethylbenzylamine. This intermediate is then reacted with thiourea under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl]benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride
- N,N-Dimethylbenzylamine
- Thiourea derivatives
Uniqueness
3-[(Dimethylamino)methyl]benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1016805-98-3 |
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Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C10H14N2S/c1-12(2)7-8-4-3-5-9(6-8)10(11)13/h3-6H,7H2,1-2H3,(H2,11,13) |
InChI Key |
GJLMWZAGMQHFAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=S)N |
Origin of Product |
United States |
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